molecular formula C20H13FO2 B14430707 7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol CAS No. 83768-94-9

7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol

Cat. No.: B14430707
CAS No.: 83768-94-9
M. Wt: 304.3 g/mol
InChI Key: JUIJSYFVSJYFGM-UHFFFAOYSA-N
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Description

7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol is a fluorinated derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of interest due to its structural similarity to other PAHs, which are known for their environmental persistence and potential biological activity. The addition of a fluorine atom and the presence of diol groups make this compound unique and potentially useful for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol typically involves multi-step organic reactions. One common approach is the fluorination of 9,10-dihydrobenzo(a)pyrene-9,10-diol. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol involves its interaction with biological molecules. The compound can bind to DNA, potentially causing mutations or other genetic changes. It can also interact with enzymes, affecting their activity and leading to various biochemical effects. The presence of the fluorine atom and diol groups can influence the compound’s binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: A well-known PAH with significant environmental and biological impact.

    9,10-Dihydrobenzo(a)pyrene-9,10-diol: The non-fluorinated analog of the compound.

    7,8,9,10-Tetrahydrobenzo(a)pyrene-7-ol: Another derivative with different functional groups.

Uniqueness

7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This makes it a valuable compound for studying the effects of fluorination on PAHs and exploring new applications in various fields .

Properties

CAS No.

83768-94-9

Molecular Formula

C20H13FO2

Molecular Weight

304.3 g/mol

IUPAC Name

7-fluoro-9,10-dihydrobenzo[a]pyrene-9,10-diol

InChI

InChI=1S/C20H13FO2/c21-15-9-16(22)20(23)19-13-7-6-11-3-1-2-10-4-5-12(8-14(15)19)18(13)17(10)11/h1-9,16,20,22-23H

InChI Key

JUIJSYFVSJYFGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C=C5F)O)O)C=C2

Origin of Product

United States

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